molecular formula C18H29N5O2 B2904819 7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione CAS No. 672331-95-2

7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

Cat. No.: B2904819
CAS No.: 672331-95-2
M. Wt: 347.463
InChI Key: SHMJCNZTLCGLAZ-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione is a synthetic compound with a complex structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the hexyl group: This step often involves alkylation reactions using hexyl halides under basic conditions.

    Attachment of the piperidine moiety: This is usually done through nucleophilic substitution reactions, where the piperidine ring is introduced using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound may inhibit the activity of such enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hexyl-3-methyl-8-(4-phenyl-1-piperazinyl)purine-2,6-dione
  • 7-Hexyl-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione is unique due to its specific structural features, such as the hexyl group and the methylpiperidinyl moiety. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

7-hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-4-5-6-7-10-23-14-15(21(3)18(25)20-16(14)24)19-17(23)22-11-8-13(2)9-12-22/h13H,4-12H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMJCNZTLCGLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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